2-Hydroxyanthracene-1-carboxylic acid
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Overview
Description
2-Hydroxyanthracene-1-carboxylic acid is an organic compound with the molecular formula C15H10O3 It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyanthracene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the hydroxylation of anthracene using a chromium(III)-superoxo complex in the presence of triflic acid (HOTf) has been reported . This method involves a proton-coupled electron transfer (PCET) mechanism, followed by further oxidation to yield the desired product.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be achieved by nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromium(III)-superoxo complex in the presence of triflic acid (HOTf).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-Hydroxyanthracene-1-carboxylic acid has found versatile applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyanthracene-1-carboxylic acid involves its binding to DNA, leading to the generation of reactive oxygen species (ROS). These ROS cause DNA damage, which triggers apoptosis in cells . This mechanism is particularly relevant in its application as an anticancer agent, where it targets essential cellular proteins and pathways involved in cancer cell viability .
Comparison with Similar Compounds
Anthracene: A parent compound with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene.
2-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness: 2-Hydroxyanthracene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
113988-32-2 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxyanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)15(17)18/h1-8,16H,(H,17,18) |
InChI Key |
MSCMTURKIQRYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)O |
Origin of Product |
United States |
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